

PF-06291874: A Comparative Analysis from Placebo-Controlled Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for **PF-06291874**, a potent and orally active glucagon receptor antagonist investigated for the treatment of type 2 diabetes mellitus (T2DM). As no direct head-to-head comparative studies with other anti-diabetic agents have been published, this guide focuses on the efficacy and safety data from placebo-controlled trials, offering valuable insights into its therapeutic potential and limitations.

Efficacy Data

The clinical development program for **PF-06291874** demonstrated dose-dependent reductions in key glycemic parameters. The following tables summarize the primary efficacy endpoints from studies in patients with T2DM, either as monotherapy or as an add-on to metformin.

Table 1: Glycemic Control with **PF-06291874** Monotherapy (28 Days)[1]



Dose	Placebo-Adjusted Mean Change from Baseline in Mean Daily Glucose (mg/dL)	Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL)
15 mg	-40.3	-27.1
35 mg	-48.7	-38.0
75 mg	-60.2	-49.5
150 mg	-68.8	-57.2

Table 2: Glycemic Control with PF-06291874 as Add-on to Metformin (12 Weeks)[2][3]

Dose	Placebo-Adjusted Mean Change from Baseline in HbA1c (%)	Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL)
30 mg	-0.67	-16.6
60 mg	-0.83	-28.2
100 mg	-0.93	-33.3

Table 3: Glycemic Control with **PF-06291874** as Add-on to Metformin or Metformin + Sulphonylurea (14 Days)[4]

Dose	Placebo-Corrected Decrease from Baseline in Fasting Plasma Glucose (mg/dL)	Placebo-Corrected Decrease from Baseline in Mean Daily Glucose (mg/dL)
5 mg - 150 mg	Dose-dependent reduction, with 34.3 at 150 mg	Dose-dependent reduction, with 42.4 at 150 mg

Safety and Tolerability



PF-06291874 was generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[1][2][4] However, some dose-dependent and non-dose-dependent adverse effects were observed.

Table 4: Key Safety Findings for PF-06291874

Adverse Event	Observation	Citations
Hypoglycemia	Incidence was low and similar to placebo.	[2]
LDL Cholesterol	Small, dose-dependent increases were observed. At doses ≤75mg as monotherapy, changes were not significant relative to placebo. In a 12-week study, non-dose-dependent increases of <10% were seen.	[1][2][4]
Liver Transaminases (ALT/AST)	Small, dose-dependent, and reversible increases were observed. The incidence of values >3x the upper limit of normal was similar across doses. Modest, non-dose-dependent median increases were also reported.	[1][2][3][4]
Blood Pressure	Small, non-dose-dependent increases were observed (Systolic BP > 2 mmHg; Diastolic BP > 1 mmHg).	[2]
Body Weight	Small increases (< 0.5 kg) were observed in each PF- 06291874 group versus placebo in a 12-week study.	[2]



Experimental Protocols

The clinical evaluation of **PF-06291874** involved several key studies with distinct methodologies.

Monotherapy Study in T2DM

- Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of PF-06291874 as monotherapy.[1]
- Study Design: A randomized, placebo-controlled, multicenter, phase 2 study conducted over 28 days.[1]
- Patient Population: 172 subjects with T2DM who underwent a ≥4-week washout period of any antidiabetic therapy.[1]
- Treatment Arms: Patients were randomized to receive placebo or PF-06291874 at doses of 15, 35, 75, or 150 mg once daily.[1]
- Key Assessments: Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and on day 28. Predefined safety endpoints were also monitored.[1]

Add-on to Metformin Study in T2DM

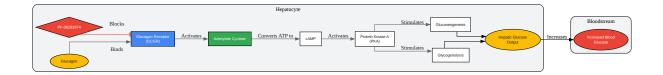
- Objective: To conduct a dose-response assessment of the efficacy and safety of PF-06291874 in adults with T2DM on stable doses of metformin.[2]
- Study Design: A 12-week, randomized, double-blind, statin-stratified, placebo-controlled, 4arm, parallel-group study.[2]
- Patient Population: 206 patients with T2DM receiving background metformin therapy,
 following an 8-week washout period for any other non-metformin oral antidiabetic agents.[2]
- Treatment Arms: Patients were randomized to placebo or PF-06291874 at doses of 30, 60, or 100 mg once daily.[2]
- Key Assessments: Glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and safety endpoints were assessed at baseline and post-baseline.[2]



Multiple Ascending Dose Study in T2DM

- Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of PF-06291874.[4]
- Study Design: A randomized, double-blind, placebo-controlled study with treatment durations of 14-28 days.[4]
- Patient Population: Patients with T2DM.
- Treatment Arms:
 - Part A: PF-06291874 (5-150 mg once daily) or placebo on a background of metformin.[4]
 - Part B: PF-06291874 (15 or 30 mg once daily) or placebo on a background of metformin and a sulphonylurea.[4]
- Key Assessments: Pharmacokinetics, various pharmacodynamic variables (including a mixed-meal tolerance test on days -1, 14, and 28), safety, and tolerability were assessed. Circulating amino acid concentrations were also measured.[4]

Visualizations Signaling Pathway of Glucagon Receptor Antagonism

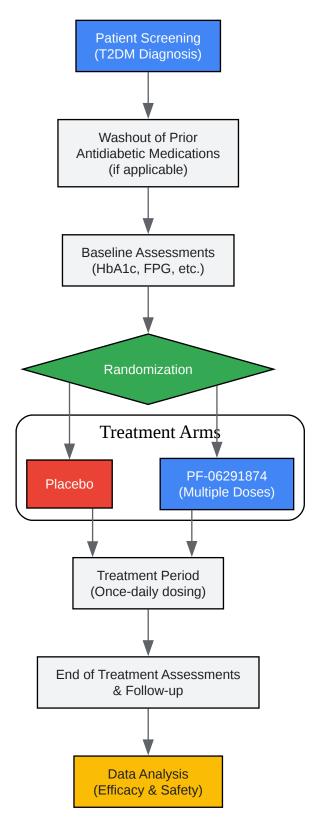


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Caption: Glucagon receptor antagonist signaling pathway.

General Workflow of PF-06291874 Clinical Trials





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Caption: Generalized clinical trial workflow for PF-06291874.

It is important to note that Pfizer has discontinued the development of **PF-06291874**.[5] Despite showing efficacy in glucose reduction, the observed side effects, including increases in LDL cholesterol and liver enzymes, may have contributed to this decision. This guide serves as a summary of the publicly available data for research and informational purposes.

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